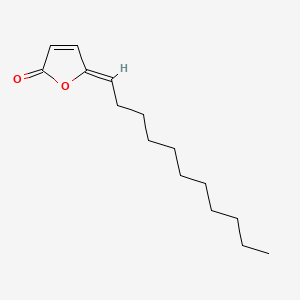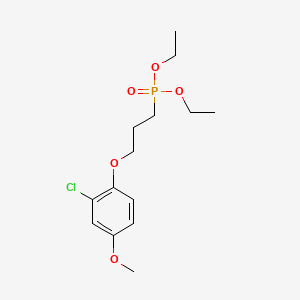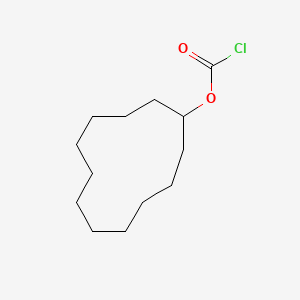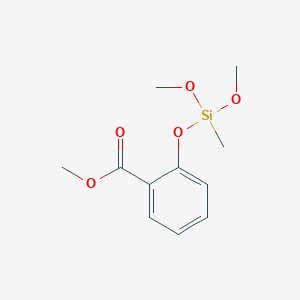
Methyl 2-((dimethoxymethylsilyl)oxy)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-[(dimethoxymethylsilyl)oxy]benzoate is an organic compound with the molecular formula C11H16O5Si It is a derivative of benzoic acid, where the carboxyl group is esterified with methanol and further modified with a dimethoxymethylsilyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[(dimethoxymethylsilyl)oxy]benzoate typically involves the esterification of 2-hydroxybenzoic acid (salicylic acid) with methanol in the presence of an acid catalyst, followed by silylation with dimethoxymethylsilane. The reaction conditions often include:
Esterification: Using methanol and an acid catalyst such as sulfuric acid or hydrochloric acid, the reaction is carried out under reflux conditions.
Silylation: The esterified product is then reacted with dimethoxymethylsilane in the presence of a base such as triethylamine or pyridine to introduce the silyl group.
Industrial Production Methods
Industrial production methods for methyl 2-[(dimethoxymethylsilyl)oxy]benzoate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(dimethoxymethylsilyl)oxy]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzoic acid derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The silyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halides or organometallic compounds can facilitate substitution reactions.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzoates depending on the reagents used.
Scientific Research Applications
Methyl 2-[(dimethoxymethylsilyl)oxy]benzoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 2-[(dimethoxymethylsilyl)oxy]benzoate involves its interaction with molecular targets through its functional groups. The ester and silyl groups can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The specific pathways and targets depend on the context of its application, such as in biological systems or chemical synthesis.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-hydroxybenzoate: Lacks the silyl group, making it less reactive in certain chemical reactions.
Methyl 2-(trimethylsilyl)benzoate: Contains a trimethylsilyl group instead of a dimethoxymethylsilyl group, affecting its chemical properties and reactivity.
Uniqueness
Methyl 2-[(dimethoxymethylsilyl)oxy]benzoate is unique due to the presence of the dimethoxymethylsilyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where such reactivity is desired.
Properties
CAS No. |
84682-35-9 |
|---|---|
Molecular Formula |
C11H16O5Si |
Molecular Weight |
256.33 g/mol |
IUPAC Name |
methyl 2-[dimethoxy(methyl)silyl]oxybenzoate |
InChI |
InChI=1S/C11H16O5Si/c1-13-11(12)9-7-5-6-8-10(9)16-17(4,14-2)15-3/h5-8H,1-4H3 |
InChI Key |
QTPRCMMBZZJLSB-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC=C1O[Si](C)(OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




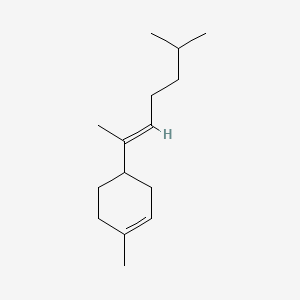


![4-[2-(2-Methoxyethoxy)ethoxy]benzene-1,3-diamine](/img/structure/B12664204.png)
![2,2'-[[3-[2-(Dodecyloxy)ethoxy]propyl]imino]bisethanol](/img/structure/B12664211.png)

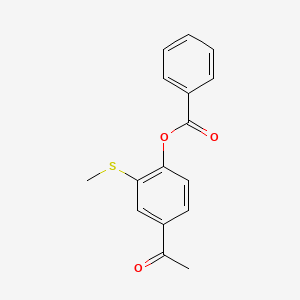
![N-[[(4-Methoxyphenyl)amino]carbonyl]nicotinamide](/img/structure/B12664222.png)
